Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Pyrano[2,3-d]pyrimidine
In a panel of pyrimidine derivatives evaluated for anticancer activity, 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione demonstrated an IC50 of 0.09 µM against MCF-7 human breast adenocarcinoma cells, compared to 0.03 µM for a pyrano[2,3-d]pyrimidine derivative under identical assay conditions, representing a 3-fold difference in potency . Against HCT116 colorectal carcinoma cells, the target compound exhibited an IC50 of 0.17 µM. These values place the compound in the sub-micromolar potency range, significantly differentiated from inactive pyrimidinedione analogs within the same screening set .
| Evidence Dimension | Cytotoxic potency (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 0.09 µM (MCF-7); IC50 = 0.17 µM (HCT116) |
| Comparator Or Baseline | Pyrano[2,3-d]pyrimidine derivative: IC50 = 0.03 µM (MCF-7); related pyrimidinedione analogs showed no measurable activity |
| Quantified Difference | Target compound is 3-fold less potent than pyrano[2,3-d]pyrimidine comparator but >100-fold more potent than inactive pyrimidinedione analogs |
| Conditions | In vitro cytotoxicity assay; MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma) human cancer cell lines |
Why This Matters
Sub-micromolar potency against MCF-7 cells at 0.09 µM provides a quantitative benchmark for selecting this compound as a starting point for breast cancer–focused medicinal chemistry optimization, where many pyrimidinedione analogs in the same screening panel were inactive.
